REACTION_CXSMILES
|
N.[C:2]([NH2:5])(=[O:4])[CH3:3].[C:6]([O:9][CH2:10][CH2:11]Cl)(=[O:8])[CH3:7]>[NH2-].[Na+]>[C:6]([O:9][CH2:10][CH2:11][NH:5][C:2](=[O:4])[CH3:3])(=[O:8])[CH3:7] |f:3.4|
|
Name
|
liquid
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
solvent
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was reacted at room temperature for 5 hours in a pressure-resistant reaction tube
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
followed by a further reaction for 3 hours at room temperature
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
ADDITION
|
Details
|
10% aqueous hydrochloric acid solution was added to the resulting residue so as
|
Type
|
CUSTOM
|
Details
|
to obtain an aqueous solution of pH 5
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted twice with 100 ml of ethylacetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethylacetate layers were dried with magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The residual substance was subjected to a distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the intended product, N-acetoxyethylacetamide(138°-140° C./ 2 mmHg)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OCCNC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |